molecular formula C18H11BrN2O B3528987 3-(4-bromophenyl)-5-(2-naphthyl)-1,2,4-oxadiazole

3-(4-bromophenyl)-5-(2-naphthyl)-1,2,4-oxadiazole

Cat. No. B3528987
M. Wt: 351.2 g/mol
InChI Key: FJNFYNFRCYTXQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromophenyl)-5-(2-naphthyl)-1,2,4-oxadiazole, also known as PBD, is a heterocyclic compound that has been widely used in scientific research. This compound has unique chemical properties that make it an important tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-(2-naphthyl)-1,2,4-oxadiazole is based on its ability to intercalate into DNA. 3-(4-bromophenyl)-5-(2-naphthyl)-1,2,4-oxadiazole binds to DNA through its planar aromatic structure and forms covalent bonds with the DNA bases. This results in the formation of DNA adducts, which can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
3-(4-bromophenyl)-5-(2-naphthyl)-1,2,4-oxadiazole has been shown to induce DNA damage and cell death in cancer cells. It has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. 3-(4-bromophenyl)-5-(2-naphthyl)-1,2,4-oxadiazole has also been shown to modulate the expression of certain genes, which can affect various biological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(4-bromophenyl)-5-(2-naphthyl)-1,2,4-oxadiazole is its high specificity for DNA. This makes it a valuable tool for studying various biological processes that involve DNA. However, 3-(4-bromophenyl)-5-(2-naphthyl)-1,2,4-oxadiazole has some limitations, such as its low solubility in water and its potential toxicity to cells.

Future Directions

There are several future directions for the use of 3-(4-bromophenyl)-5-(2-naphthyl)-1,2,4-oxadiazole in scientific research. One potential direction is the development of new 3-(4-bromophenyl)-5-(2-naphthyl)-1,2,4-oxadiazole derivatives with improved solubility and specificity for certain DNA sequences. Another potential direction is the use of 3-(4-bromophenyl)-5-(2-naphthyl)-1,2,4-oxadiazole as a tool for studying epigenetic modifications, such as DNA methylation and histone acetylation. Additionally, 3-(4-bromophenyl)-5-(2-naphthyl)-1,2,4-oxadiazole could be used as a tool for developing new cancer therapies that target specific DNA sequences in cancer cells.

Scientific Research Applications

3-(4-bromophenyl)-5-(2-naphthyl)-1,2,4-oxadiazole has been extensively used in scientific research as a fluorescent probe for studying various biological processes. It has been used to study DNA damage, protein-protein interactions, and enzyme activity. 3-(4-bromophenyl)-5-(2-naphthyl)-1,2,4-oxadiazole has also been used as a tool for imaging and diagnosing cancer.

properties

IUPAC Name

3-(4-bromophenyl)-5-naphthalen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN2O/c19-16-9-7-13(8-10-16)17-20-18(22-21-17)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNFYNFRCYTXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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